![molecular formula C12H13Cl2FN2 B3095745 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride CAS No. 1269050-32-9](/img/structure/B3095745.png)
1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in the literature . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride” is C10H13FN2 • 2HCl . The molecular weight is 253.1 g/mol . The SMILES string representation of the molecule is FC(C=C1)=CC=C1N2CCNCC2.Cl.Cl .
Scientific Research Applications
Radiopharmaceutical Development
1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride has been explored in the synthesis of compounds for imaging dopamine D4 receptors. A study by Eskola et al. (2002) focused on developing a radiopharmaceutical candidate, synthesizing a compound with a high specific radioactivity using this chemical. This research highlights its potential in developing diagnostic tools for neurological disorders (Eskola et al., 2002).
Cancer Research
In cancer research, Schroeder et al. (2009) identified compounds using 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride as potent Met kinase inhibitors. These compounds showed promise in tumor stasis in gastric carcinoma models, underscoring their potential in cancer therapeutics (Schroeder et al., 2009).
Chemical Synthesis and Material Science
Dehghanpour et al. (2009, 2010) investigated the synthesis and characterization of mercury(I) and platinum(II) complexes with ligands derived from 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. These studies contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Dehghanpour et al., 2009) (Dehghanpour et al., 2010).
Drug Discovery
Vacher et al. (1999) studied novel derivatives of 2-pyridinemethylamine, including compounds related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine, as selective agonists at 5-HT1A receptors. These findings are significant for developing new treatments for mood disorders (Vacher et al., 1999).
Neuropharmacology
Harrison et al. (2001) researched the synthesis and pharmacological properties of a neurokinin-1 receptor antagonist, incorporating a structure related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. This compound showed potential for clinical applications in treating emesis and depression (Harrison et al., 2001).
Mechanism of Action
- Additionally, it exhibits other actions, including antihistamine , serotonin receptor blocking , and dopamine D2 blocking activity .
- It’s theorized that flunarizine may not inhibit calcium entry into cells directly but rather acts intracellularly, possibly by antagonizing calmodulin , a calcium-binding protein .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBNKZRPKLSSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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